molecular formula C20H22Cl2N6O2 B2910514 8-[4-[(3,4-Dichlorophenyl)methyl]piperazin-1-yl]-3-methyl-7-prop-2-enylpurine-2,6-dione CAS No. 887030-11-7

8-[4-[(3,4-Dichlorophenyl)methyl]piperazin-1-yl]-3-methyl-7-prop-2-enylpurine-2,6-dione

Cat. No. B2910514
CAS RN: 887030-11-7
M. Wt: 449.34
InChI Key: WRDZSFBUPVSGQB-UHFFFAOYSA-N
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Description

Compounds with piperazine and purine structures are common in medicinal chemistry. Piperazine is a six-membered ring containing two nitrogen atoms, and it’s often used as a building block in the synthesis of various pharmaceuticals . Purines are biologically significant compounds, and they form the basis of many important biomolecules like DNA and RNA .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques. For instance, 1H-NMR, 13C-NMR, and ESI-HRMS spectral data are often used to confirm the structures of newly prepared compounds .


Chemical Reactions Analysis

The chemical reactions involving similar compounds often involve the use of catalysts. For instance, metal-catalyzed reactions are commonly used in the synthesis of antidepressant molecules .

Scientific Research Applications

Background

Metabolic Pathways and Drug Interaction Studies

Studies have revealed that compounds structurally related to 8-[4-[(3,4-Dichlorophenyl)methyl]piperazin-1-yl]-3-methyl-7-prop-2-enylpurine-2,6-dione are metabolized in the liver and can influence various metabolic pathways. For instance, the metabolism and disposition of Venetoclax, a B-cell lymphoma-2 (Bcl-2) protein inhibitor, involves complex biotransformation processes in humans, highlighting the importance of understanding the metabolic fate of similar compounds (Liu et al., 2017). Such research aids in predicting drug interactions and optimizing therapeutic efficacy.

Neuropharmacological Effects

Piperazine derivatives, closely related to the core structure of the subject compound, have been extensively studied for their neuropharmacological effects. Research into the subjective effects of TFMPP, a piperazine derivative, in human males has shed light on the compound's impact on mood and cognition, which may be applicable to understanding the effects of structurally similar compounds (Jan et al., 2010). Such studies contribute to the development of novel therapeutic agents targeting specific neurological pathways.

Toxicological Assessments

Toxicological evaluations of compounds with a structural resemblance to 8-[4-[(3,4-Dichlorophenyl)methyl]piperazin-1-yl]-3-methyl-7-prop-2-enylpurine-2,6-dione are crucial for ensuring safety. For example, research on MT-45, a novel psychoactive substance, has highlighted potential adverse effects, such as hearing loss and unconsciousness, underscoring the importance of thorough toxicological screening for new compounds (Helander et al., 2014).

Future Directions

The future directions in the study of such compounds could involve further exploration of their potential biological activities. This could include in vitro and in vivo studies to determine their pharmacological effects .

properties

IUPAC Name

8-[4-[(3,4-dichlorophenyl)methyl]piperazin-1-yl]-3-methyl-7-prop-2-enylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22Cl2N6O2/c1-3-6-28-16-17(25(2)20(30)24-18(16)29)23-19(28)27-9-7-26(8-10-27)12-13-4-5-14(21)15(22)11-13/h3-5,11H,1,6-10,12H2,2H3,(H,24,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRDZSFBUPVSGQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCN(CC3)CC4=CC(=C(C=C4)Cl)Cl)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22Cl2N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-allyl-8-(4-(3,4-dichlorobenzyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione

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